2-Thiobarbituric acid

Descripción general

Descripción

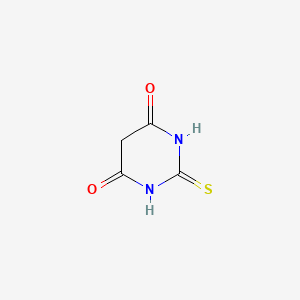

Ácido tiobarbitúrico, también conocido como NSC4733, es un compuesto con la fórmula molecular C4H4N2O2S. Es un derivado del ácido barbitúrico donde el oxígeno en la posición C-2 es reemplazado por azufre. El ácido tiobarbitúrico es conocido por sus propiedades antibacterianas y se ha utilizado en diversas aplicaciones de investigación científica .

Métodos De Preparación

El ácido tiobarbitúrico se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de la tiourea con ácido malónico en presencia de un ácido fuerte, como el ácido clorhídrico. Las condiciones de reacción típicamente incluyen calentar la mezcla a una temperatura de alrededor de 100 ° C durante varias horas. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El ácido tiobarbitúrico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido tiobarbitúrico se puede oxidar para formar disulfuros o sulfóxidos en condiciones específicas.

Reducción: Se puede reducir para formar tioles u otros compuestos que contienen azufre reducido.

Sustitución: El ácido tiobarbitúrico puede sufrir reacciones de sustitución donde los átomos de hidrógeno en los átomos de nitrógeno o carbono son reemplazados por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes alquilantes.

Aplicaciones Científicas De Investigación

Measurement of Lipid Oxidation

Overview:

2-Thiobarbituric acid is predominantly used in the thiobarbituric acid reactive substances (TBARS) assay to measure lipid oxidation. This method is crucial for assessing the quality and safety of food products, especially meats and oils.

Methodology:

The TBARS assay involves the reaction of this compound with malondialdehyde (a byproduct of lipid peroxidation), resulting in a colored complex that can be quantified spectrophotometrically. The original method, developed by Turner et al. in the 1950s, has undergone numerous modifications to improve sensitivity and specificity.

Antioxidant Activity Assessment

Overview:

The TBA assay is also employed to evaluate antioxidant activity in various biological samples. Despite its limitations in reproducibility, it remains a complementary method alongside other antioxidant assays.

Case Studies:

- Food Products: The TBA assay has been applied to assess the antioxidant properties of various food items, demonstrating its utility in food preservation studies.

- Biological Samples: Research has shown that the assay can effectively measure lipid peroxidation in human and animal models, aiding in understanding oxidative stress-related diseases .

Corrosion Inhibition

Overview:

Recent studies have explored the use of this compound as a corrosion inhibitor for metals, particularly in saline environments.

Research Findings:

- A study demonstrated that TBA could inhibit corrosion on API X60 steel in a 3.5% NaCl solution with efficiencies exceeding 90%. The mechanism involved the adsorption of TBA on the metal surface, which was analyzed using electrochemical techniques .

| Parameter | Optimal Value |

|---|---|

| Concentration | 75 ppm (maximum inhibition) |

| pH | Both pH 4 and pH 6 showed significant effectiveness |

| Immersion Time | Up to 72 hours without loss of efficiency |

Specificity and Analytical Concerns

Overview:

While the TBA assay is widely used, concerns regarding its specificity have been raised due to potential interferences from other compounds that can react with TBA.

Analytical Insights:

Mecanismo De Acción

El mecanismo por el cual el ácido tiobarbitúrico ejerce sus efectos antibacterianos implica la inhibición de enzimas bacterianas y la interrupción de las membranas celulares bacterianas. Se dirige a vías moleculares específicas que son esenciales para el crecimiento y la supervivencia bacteriana, lo que lleva a la muerte de las células bacterianas .

Comparación Con Compuestos Similares

El ácido tiobarbitúrico es similar a otros derivados del ácido barbitúrico, como el propio ácido barbitúrico y sus diversas formas sustituidas. La presencia del átomo de azufre en el ácido tiobarbitúrico le confiere propiedades únicas, como una mayor actividad antibacteriana. Los compuestos similares incluyen:

Ácido barbitúrico: El compuesto padre con oxígeno en la posición C-2.

Tiourea: Un precursor en la síntesis de ácido tiobarbitúrico.

Sulfóxidos y disulfuros: Productos de oxidación del ácido tiobarbitúrico

El ácido tiobarbitúrico destaca por sus propiedades antibacterianas específicas y su uso en diversas aplicaciones científicas e industriales.

Actividad Biológica

2-Thiobarbituric acid (TBA) is a compound widely recognized for its role in assessing oxidative stress and lipid peroxidation in biological systems. This article explores the biological activity of TBA, focusing on its mechanisms, applications, and implications in various fields of research.

Overview of this compound

This compound is primarily known for its use in the thiobarbituric acid reactive substances (TBARS) assay, which quantifies lipid peroxidation products, particularly malondialdehyde (MDA). The assay is based on the reaction between MDA and TBA, leading to the formation of a colored complex that can be measured spectrophotometrically.

Lipid Peroxidation and Oxidative Stress

The TBARS assay serves as an indicator of oxidative stress by measuring lipid peroxidation levels. Lipid peroxidation is a process where free radicals attack lipids containing carbon-carbon double bonds, resulting in cell membrane damage and contributing to various diseases, including cancer and cardiovascular disorders. The reaction of MDA with TBA occurs under acidic conditions and elevated temperatures, forming a fluorescent adduct that absorbs light at 532 nm .

Specificity and Limitations

While the TBARS assay is widely used, it has limitations regarding specificity. TBA can react with various aldehydes and other compounds, potentially leading to misinterpretations of lipid peroxidation levels. Studies have shown that factors such as pH, temperature, and the presence of other reactive species can influence the results of TBA assays . Therefore, while TBA is a valuable tool for assessing oxidative stress, caution must be exercised when interpreting results.

Cancer Research

Research has demonstrated that TBA can be utilized to evaluate oxidative stress in cancer cells. For instance, studies have shown that certain compounds can induce cytotoxic effects in cancer cell lines through mechanisms involving oxidative stress and apoptosis. TBA's role in these studies helps elucidate the relationship between oxidative damage and cancer progression .

Food Science

In food science, TBA is employed to assess the quality and shelf-life of meat products by measuring lipid oxidation. The modified fluorometric TBARS method has been developed to enhance sensitivity in detecting low levels of lipid oxidation products in meat samples . This application is crucial for ensuring food safety and quality control.

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of novel compounds on various human cancer cell lines using TBA assays to measure oxidative stress levels. Results indicated a significant increase in lipid peroxidation in treated cells compared to controls, highlighting the potential therapeutic effects of these compounds .

- Food Quality Assessment : In a comparative study involving meat samples, researchers utilized the TBARS assay to measure lipid oxidation levels under different storage conditions. The findings revealed that specific packaging methods significantly reduced lipid oxidation, demonstrating TBA's utility in food preservation research .

Data Tables

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cytotoxicity in Cancer Cells | TBARS assay on treated vs. control | Increased lipid peroxidation correlates with apoptosis |

| Food Quality Assessment | Modified fluorometric TBARS method | Effective reduction of lipid oxidation through packaging |

Propiedades

IUPAC Name |

2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUGGBMJDPOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31645-12-2 (mono-hydrochloride salt) | |

| Record name | Thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7060124 | |

| Record name | Thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2-Thiobarbituric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-17-6 | |

| Record name | Thiobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YZW5SS7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.